N-(异恶唑-3-基甲基)-2,3,4,5-四氢-1-苯并恶唑并-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

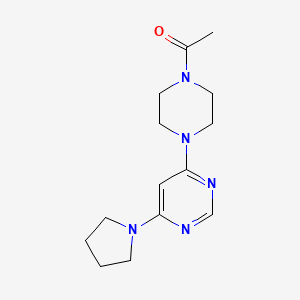

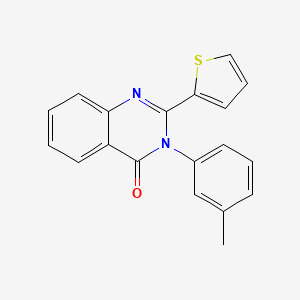

Research on heterocyclic compounds, such as those containing benzoxepine and isoxazole rings, has been a significant area of interest due to their wide range of biological activities and applications in medicinal chemistry. Compounds like "N-(isoxazol-3-ylmethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide" are of particular interest for their potential as therapeutic agents, given the bioactive properties of both benzoxepine and isoxazole moieties.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multistep synthetic routes, starting from simpler aromatic compounds. Techniques such as condensation reactions, cycloadditions, and the use of protective groups are common. For benzoxepine derivatives, key steps might include the formation of the benzoxepine ring via intramolecular cyclization and subsequent functionalization of the core structure with an isoxazole moiety.

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the compound's molecular geometry, electronic structure, and conformational dynamics, essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds containing benzoxepine and isoxazole rings can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and ring-opening reactions. Their chemical properties are influenced by the electron-donating and withdrawing characteristics of the benzoxepine and isoxazole rings, respectively.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined using standard laboratory techniques. These properties are crucial for the compound's formulation and delivery as a potential therapeutic agent.

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with biological molecules are key aspects of the compound's chemical properties. Studies on related compounds suggest that the presence of benzoxepine and isoxazole rings can confer significant biological activity, with the specific functional groups influencing the compound's pharmacokinetic and pharmacodynamic profiles.

- (Shaabani et al., 2009) discusses a novel synthesis method for benzodiazepine derivatives.

- (Ikemoto et al., 2005) provides a practical synthesis approach for a CCR5 antagonist with a complex heterocyclic structure.

- (Gein et al., 2017) explores the synthesis and characterization of N-aryl carboxamide derivatives, relevant to the discussion on chemical synthesis and properties.

科学研究应用

异恶唑啉和异恶唑衍生物作为 GPIIb/IIIa 拮抗剂

异恶唑啉和异恶唑衍生物因其作为 GPIIb/IIIa 拮抗剂的潜力而被探索,在调节血小板聚集方面显示出前景。一项研究重点介绍了从异恶唑啉 XR299 开始合成此类化合物,从而确定了 n-丁基氨基甲酸酯 24u 作为一种在狗中具有优异抗血小板作用的化合物,表明在心血管研究中具有潜在应用 (Xue et al., 1997).

碳酸酐酶抑制剂

含异恶唑的磺酰胺已被合成并评估其对碳酸酐酶 II 和 VII 的抑制特性,这些酶参与包括呼吸和 pH 调节在内的各种生理过程。这些化合物表现出优异的抑制活性,表明它们在针对青光眼和神经性疼痛等疾病方面具有实用性 (Altuğ et al., 2017).

环加成反应

苯并[d]异恶唑的环加成反应的研究已导致一种通过金催化反应合成多取代 2H-苯并[e][1,3]恶嗪或苯并[f][1,4]恶氮杂卓的方法。这些反应提供了一种化学选择性方法,用于生成具有潜在药用应用的化合物 (Xu et al., 2018).

抗肿瘤剂

5-重氮咪唑-4-甲酰胺与各种异氰酸酯的相互作用已被研究用于合成具有抗肿瘤活性的化合物。一种衍生物 8-氨基甲酰基-3-(2-氯乙基)咪唑[5,1-d]-1,2,3,5-四嗪-4(3H)-酮对 L-1210 和 P388 白血病表现出治愈活性,突出了这些化合物在癌症治疗中的潜力 (Stevens et al., 1984).

抗菌和抗氧化活性

一系列 N-(5,6-二甲基-1H-苯并咪唑-2-基)取代的甲酰胺已被合成并评估其抗菌和抗氧化活性。这些研究揭示了将杂环引入苯并咪唑衍生物中的生物效力,表明它们在开发新的抗菌和抗氧化剂中的应用 (Sindhe et al., 2016).

作用机制

未来方向

属性

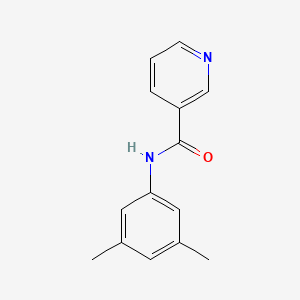

IUPAC Name |

N-(1,2-oxazol-3-ylmethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-15(16-10-13-6-8-20-17-13)12-5-7-19-14-4-2-1-3-11(14)9-12/h1-4,6,8,12H,5,7,9-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSSAHKCKFAUMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CC1C(=O)NCC3=NOC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isoxazol-3-ylmethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)

![5-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-furamide hydrochloride](/img/structure/B5546946.png)

![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)

![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)